4-(Difluoromethoxy)-3-methoxybenzoyl chloride

Catalog No.
S8047452
CAS No.
M.F
C9H7ClF2O3
M. Wt
236.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)-3-methoxybenzoyl chloride

Product Name

4-(Difluoromethoxy)-3-methoxybenzoyl chloride

IUPAC Name

4-(difluoromethoxy)-3-methoxybenzoyl chloride

Molecular Formula

C9H7ClF2O3

Molecular Weight

236.60 g/mol

InChI

InChI=1S/C9H7ClF2O3/c1-14-7-4-5(8(10)13)2-3-6(7)15-9(11)12/h2-4,9H,1H3

InChI Key

PWRPRTPRWUDJBE-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OC(F)F

4-(Difluoromethoxy)-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C9H7ClF2O3C_9H_7ClF_2O_3 and a molecular weight of approximately 236.60 g/mol. It is characterized by the presence of a benzoyl chloride functional group, which is known for its reactivity in various

  • Acylation Reactions: The benzoyl chloride moiety can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, facilitating the synthesis of more complex molecules.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-(difluoromethoxy)-3-methoxybenzoic acid.

These reactions are vital for its utility in organic synthesis and medicinal chemistry.

Several methods can be employed to synthesize 4-(difluoromethoxy)-3-methoxybenzoyl chloride:

  • Starting Materials: The synthesis often begins with 3-methoxybenzoic acid or its derivatives.
  • Fluorination: The introduction of difluoromethoxy groups can be achieved through fluorination techniques using reagents such as difluoromethyl ether.
  • Formation of Benzoyl Chloride: The final step typically involves treating the resulting acid with thionyl chloride or oxalyl chloride to yield the corresponding benzoyl chloride .

These methods highlight the importance of careful reagent selection and reaction conditions to ensure high yield and purity.

4-(Difluoromethoxy)-3-methoxybenzoyl chloride has several applications:

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
  • Chemical Research: Utilized in academic and industrial research for developing new chemical entities.
  • Agricultural Chemicals: Potential applications in agrochemicals due to its reactive nature.

The versatility of this compound makes it valuable in both research and practical applications .

Interaction studies involving 4-(difluoromethoxy)-3-methoxybenzoyl chloride primarily focus on its reactivity with biological macromolecules. Investigations into how this compound interacts with proteins or nucleic acids could provide insights into its potential therapeutic effects. Additionally, studies examining its metabolic pathways and interactions with enzymes would be beneficial for understanding its biological implications .

Several compounds share structural similarities with 4-(difluoromethoxy)-3-methoxybenzoyl chloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
3-Fluoro-4-methoxybenzoyl chlorideC8H6ClFO2C_8H_6ClFO_2Contains a fluorine substituent; used in similar applications.
4-Methoxybenzoyl chlorideC9H9ClO2C_9H_9ClO_2Lacks fluorine; simpler structure; less reactive.
3-Difluoromethyl-4-methoxybenzoylC9H8ClF2O2C_9H_8ClF_2O_2Similar difluorinated structure; potential for similar biological activity.

Uniqueness

The uniqueness of 4-(difluoromethoxy)-3-methoxybenzoyl chloride lies in its specific combination of difluoromethoxy and methoxy groups on the benzene ring, which enhances its reactivity and potential biological activity compared to other similar compounds. This distinct structure may lead to unique interactions within biological systems that are not observed with simpler analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Exact Mass

236.0051781 g/mol

Monoisotopic Mass

236.0051781 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-15-2024

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